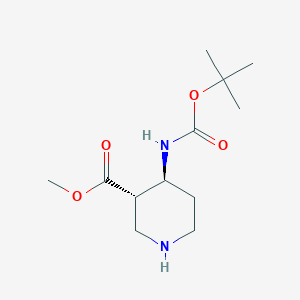

trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Übersicht

Beschreibung

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester: is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves the protection of the amino group in piperidine followed by esterification. One common method includes:

Protection of the Amino Group: The amino group of piperidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Esterification: The protected amino piperidine is then reacted with methyl chloroformate in the presence of a base to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity .

Analyse Chemischer Reaktionen

Types of Reactions: Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution Reactions: Various substituted piperidine derivatives.

Hydrolysis: Trans-4-Boc-Amino-piperidine-3-carboxylic acid.

Reduction: Trans-4-Boc-Amino-piperidine-3-carbinol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves two main steps:

- Protection of the Amino Group: The amino group of piperidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, often carried out in dichloromethane at room temperature.

- Esterification: The protected amino piperidine is reacted with methyl chloroformate to form the methyl ester.

These methods can be optimized for industrial production, utilizing continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions:

this compound can undergo various chemical reactions:

- Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups.

- Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction: The ester can be reduced to an alcohol using agents like sodium borohydride.

Scientific Research Applications

- Chemistry:

- Biology:

-

Medicine:

- Drug Development: Research has indicated its potential use in drug development, particularly in designing enzyme inhibitors and receptor antagonists. This includes applications in treating conditions such as autoimmune diseases and cancer . For example, derivatives of trans-4-Boc-Amino-piperidine have been investigated for their efficacy as immunosuppressive agents for conditions like lupus and multiple sclerosis .

- Industry:

Case Studies

Case Study 1: Drug Development

Research published on novel heterocyclic amino acids derived from trans-4-Boc-Amino-piperidine highlights its role as a precursor for synthesizing compounds that exhibit biological activity against various targets, including cancer cells. The study demonstrated the successful synthesis of several derivatives that showed promising results in vitro .

Case Study 2: Enzyme Inhibition

A study exploring pyrrolo[2,3-d]pyrimidine compounds derived from trans-4-Boc-Amino-piperidine indicated their potential as inhibitors of protein kinases such as JAK3. These findings suggest that derivatives could serve as therapeutic agents for conditions requiring immunosuppression, showcasing the compound's relevance in medicinal chemistry .

Wirkmechanismus

The mechanism of action of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. Its Boc-protected amino group and ester functionality allow it to participate in a wide range of synthetic transformations, making it a versatile compound in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Trans-4-Boc-Amino-piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Trans-4-Boc-Amino-piperidine-3-carbinol: Similar structure but with an alcohol group instead of a methyl ester.

Uniqueness: Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a methyl ester functionality. This dual functionality allows it to be used in a variety of synthetic applications, providing a versatile building block for the synthesis of more complex molecules .

Biologische Aktivität

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester (Boc-APC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the context of enzyme inhibitors and receptor antagonists.

- Molecular Formula : C_{13}H_{21}N_{1}O_{3}

- Molecular Weight : 259.32 g/mol

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protected amino group, a piperidine ring, and a carboxylic acid methyl ester moiety, which contributes to its reactivity and biological interactions.

Boc-APC is utilized primarily in the study of enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow it to modulate various biological pathways, making it a valuable tool in pharmacological research. For instance, similar compounds have been identified as potent inhibitors of hepatitis C virus (HCV) replication by targeting assembly stages of the viral life cycle .

Biological Applications

- Enzyme Inhibition : Boc-APC has been investigated for its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in viral replication, which could lead to therapeutic applications against viral infections .

- Antimicrobial Activity : Recent studies indicate that Boc derivatives exhibit antimicrobial properties. In particular, Boc-containing compounds have shown enhanced activity against various bacterial strains when conjugated with other bioactive molecules .

Case Studies

- HCV Inhibition : A study demonstrated that derivatives of 4-aminopiperidine, including Boc-APC analogs, effectively inhibited HCV replication with EC50 values ranging from 2.09 μM to 2.57 μM without significant toxicity .

- Antimicrobial Activity : Another study explored the antimicrobial effects of Boc-conjugated compounds against Gram-positive and Gram-negative bacteria. The results showed zones of inhibition between 9 mm and 12 mm, comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| This compound | Boc-protected amino group with methyl ester | Enzyme inhibitor; potential antiviral activity |

| 4-Aminopiperidine | Similar piperidine structure without Boc protection | Potent HCV inhibitor |

| Trans-4-Boc-Amino-piperidine-3-carbinol | Hydrolyzed form of Boc-APC | Reduced activity compared to methyl ester form |

Pharmacokinetics

The pharmacokinetic profile of Boc-APC is influenced by environmental factors such as pH and temperature. Its stability is optimal at recommended storage conditions (28°C), which can affect its efficacy in biological systems. The compound's solubility and permeability are critical for its bioavailability, particularly when utilized in drug formulations.

Eigenschaften

IUPAC Name |

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650679 | |

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217774-23-6 | |

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.